SR 43845

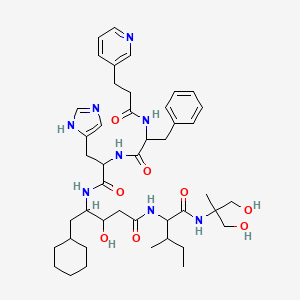

描述

属性

CAS 编号 |

114037-60-4 |

|---|---|

分子式 |

C44H64N8O8 |

分子量 |

833.0 g/mol |

IUPAC 名称 |

2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide |

InChI |

InChI=1S/C44H64N8O8/c1-4-29(2)40(43(60)52-44(3,26-53)27-54)51-39(57)23-37(55)34(20-30-12-7-5-8-13-30)49-42(59)36(22-33-25-46-28-47-33)50-41(58)35(21-31-14-9-6-10-15-31)48-38(56)18-17-32-16-11-19-45-24-32/h6,9-11,14-16,19,24-25,28-30,34-37,40,53-55H,4-5,7-8,12-13,17-18,20-23,26-27H2,1-3H3,(H,46,47)(H,48,56)(H,49,59)(H,50,58)(H,51,57)(H,52,60) |

InChI 键 |

NZGWKVVFXREROW-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(C(=O)NC(C)(CO)CO)NC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CN=CC=C4)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SR 43845; SR-43845; SR43845; |

产品来源 |

United States |

Foundational & Exploratory

SR 43845: A Technical Overview of its Mechanism of Action as a Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 43845 is a potent, direct inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By targeting the apex of this enzymatic cascade, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor and a key driver of hypertension. This technical guide provides a detailed examination of the mechanism of action of this compound, including available quantitative data, relevant experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Direct Renin Inhibition

The primary mechanism of action of this compound is its direct, competitive inhibition of the aspartyl protease, renin. Renin initiates the RAAS cascade by cleaving its substrate, angiotensinogen, to form the decapeptide angiotensin I. This compound binds to the active site of renin, preventing this catalytic conversion.[1] This blockade leads to a dose-dependent decrease in plasma renin activity (PRA), which in turn reduces the downstream production of angiotensin II. The reduction in angiotensin II levels results in vasodilation and a subsequent lowering of blood pressure.[2]

Quantitative Data Summary

The inhibitory potency and in vivo effects of this compound have been quantified in preclinical studies. The following tables summarize the key available data.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Species | Source |

| IC50 | 1 x 10-11 mol/L | Human and Primate Plasma Renin | [2] |

Table 2: In Vivo Effects of this compound in Conscious, Sodium-Replete Macaca

| Dose (µg/kg per min for 30 min) | Mean Arterial Pressure Reduction (mmHg) | Plasma Renin Activity (PRA) Inhibition (%) |

| 0.33 | Not specified, but noted as the start of a notable effect | ~90% |

| 3.3 | Dose-related decrease | Not specified |

| 33 | Dose-related decrease | Not specified |

| 100 | 22 ± 2 | Not specified |

| 200 | No further reduction from 100 µg/kg per min | Not specified |

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the available literature, the following methodologies are representative of the types of assays that would have been employed to characterize its mechanism of action.

In Vitro Renin Inhibition Assay (General Protocol)

This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC50) of a renin inhibitor.

Objective: To quantify the concentration of this compound required to inhibit 50% of renin activity in vitro.

Materials:

-

Human or primate recombinant renin

-

Synthetic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., Tris-HCl with BSA)

-

This compound at various concentrations

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the renin enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the synthetic renin substrate to each well.

-

Monitor the fluorescence signal over time using a fluorometric plate reader. The cleavage of the FRET substrate by renin will result in an increase in fluorescence.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Assessment of Antihypertensive Activity and Plasma Renin Activity (PRA) in a Primate Model

This protocol is based on the study of this compound in conscious, sodium-replete macaca.[2]

Objective: To evaluate the dose-dependent effects of this compound on blood pressure and plasma renin activity in a relevant animal model.

Experimental Workflow:

Procedure:

-

Animal Model: Conscious, chronically instrumented sodium-replete macaca (cynomolgus monkeys) are used.[2] Chronic instrumentation allows for the measurement of cardiovascular parameters without the confounding effects of anesthesia.

-

Drug Administration: this compound is administered via intravenous infusion at escalating doses (e.g., 0.33, 3.3, 33, 100, and 200 µg/kg per minute for 30 minutes).[2]

-

Blood Pressure Monitoring: Arterial blood pressure is continuously monitored and recorded throughout the infusion and recovery periods.

-

Blood Sampling: Blood samples are collected at baseline and at various time points during and after the infusion.

-

Plasma Renin Activity (PRA) Measurement:

-

Blood samples are collected into chilled tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation at low temperature to prevent cryoactivation of prorenin.

-

PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen. This is typically done using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) for angiotensin I. The plasma is incubated at 37°C for a specific time, and the amount of angiotensin I generated is quantified.

-

Conclusion

This compound is a highly potent direct renin inhibitor that effectively lowers blood pressure by blocking the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System. Its mechanism of action is well-defined, and its efficacy has been demonstrated in preclinical models. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, highlighting the therapeutic potential of targeting renin for the management of hypertension.

References

SR 43845: A Technical Overview of its Interaction with the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Dated: December 8, 2025

Abstract

SR 43845 is a potent renin inhibitor that has been investigated for its potential to modulate the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. This document provides a technical overview of this compound, summarizing its known effects on the RAS, presenting available quantitative data from preclinical studies, and outlining relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

Introduction to the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2][3] The system is initiated by the release of the enzyme renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or decreased sodium concentration.[1] Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I to the highly active octapeptide, angiotensin II.

Angiotensin II exerts its physiological effects by binding to specific receptors, primarily the AT1 receptor.[4] This binding triggers a cascade of events, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity.[2][4] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[1] Consequently, inhibitors of this system, such as ACE inhibitors and angiotensin II receptor blockers (ARBs), are cornerstone therapies for these conditions. Direct renin inhibitors, like this compound, represent another class of drugs that target the initial and rate-limiting step of this critical pathway.

This compound: A Potent Renin Inhibitor

This compound is a renin inhibitor that has demonstrated significant activity in preclinical models.[5][6][7][8] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-phenyl-2-(3-(pyridin-3-yl)propanamido)propanamido)propanamido)-5-cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-methylpropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-hydroxypentanamide |

| Chemical Formula | C44H64N8O8 |

| Molecular Weight | 833.04 g/mol |

| In Vitro Potency (IC50) | 10⁻¹¹ mol/L (for human and primate plasma renin)[5] |

Quantitative Data from Preclinical Studies

The primary source of in vivo data for this compound comes from a study conducted in conscious, sodium-replete cynomolgus monkeys.[5] The study compared the effects of this compound with the ACE inhibitor captopril on blood pressure and plasma renin activity (PRA).

Table 1: Dose-Dependent Effects of this compound Infusion on Mean Arterial Pressure (MAP) in Cynomolgus Monkeys[5]

| Infusion Dose (µg/kg/min) | Duration (min) | Change in MAP (mmHg) | Baseline MAP (mmHg) |

| 0.33 | 30 | Decrease | 110 ± 5 |

| 3.3 | 30 | Dose-related decrease | 110 ± 5 |

| 33 | 30 | -14 ± 1 | 114 ± 4 |

| 100 | 30 | -22 ± 2 (Maximal) | 110 ± 5 |

| 200 | 30 | No further reduction | 110 ± 5 |

Table 2: Effects of this compound on Plasma Renin Activity (PRA) in Cynomolgus Monkeys[5]

| Infusion Dose (µg/kg/min) | Effect on PRA |

| 0.33 | 90% inhibition |

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System and the Site of Action of this compound

The following diagram illustrates the classical renin-angiotensin system and highlights the point of inhibition by this compound.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on Renin.

Experimental Workflow for In Vivo Blood Pressure Measurement

The following diagram outlines a typical experimental workflow for assessing the in vivo effects of a compound like this compound on blood pressure in an animal model.

Caption: A generalized workflow for in vivo blood pressure studies.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not publicly available in full. However, based on the published abstract and general pharmacological practices, the following methodologies can be inferred.

In Vivo Blood Pressure and Plasma Renin Activity Measurement in Monkeys

-

Animal Model: Conscious, chronically instrumented, sodium-replete cynomolgus monkeys were used.[5] Chronic instrumentation typically involves the surgical implantation of arterial and venous catheters for direct blood pressure measurement and drug administration, respectively.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the laboratory environment to minimize stress-induced physiological changes.

-

Experimental Conditions: Studies are conducted in conscious, freely moving animals to avoid the confounding effects of anesthesia. Sodium-replete status is maintained to ensure a standardized baseline RAS activity.

-

Drug Administration: this compound is administered as a continuous intravenous infusion over a defined period (e.g., 30 minutes).[5] A dose-ranging study design is employed to determine the dose-response relationship.

-

Blood Pressure Measurement: Arterial blood pressure is continuously monitored via the indwelling arterial catheter connected to a pressure transducer and recording system. Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.

-

Plasma Renin Activity (PRA) Assay: Blood samples are collected at baseline and at various time points during and after drug infusion. PRA is typically measured using a radioimmunoassay (RIA) or an enzymatic assay. These assays quantify the rate of angiotensin I generation from endogenous or exogenous angiotensinogen in the plasma sample. The results are expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

In Vitro Renin Inhibition Assay

-

Principle: The in vitro potency of a renin inhibitor is determined by its ability to block the enzymatic activity of purified renin. This is often assessed using a fluorometric or radiometric assay.

-

Reagents:

-

Purified human or primate renin.

-

A synthetic renin substrate (e.g., a peptide containing the renin cleavage site). In fluorometric assays, the substrate is often labeled with a fluorescent reporter and a quencher. Cleavage of the substrate by renin separates the reporter and quencher, leading to an increase in fluorescence.

-

Assay buffer to maintain optimal pH and ionic strength for the enzymatic reaction.

-

This compound at various concentrations.

-

-

Procedure:

-

Renin and the renin substrate are incubated together in the assay buffer.

-

This compound is added to the reaction mixture at a range of concentrations.

-

The rate of substrate cleavage is measured over time by monitoring the increase in fluorescence or radioactivity.

-

The concentration of this compound that inhibits 50% of the renin activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

-

Discussion and Future Directions

The available data indicate that this compound is a highly potent inhibitor of renin, effectively lowering blood pressure in a primate model.[5] Its mechanism of action at the initial step of the RAS cascade makes it a theoretically attractive therapeutic agent for hypertension and other cardiovascular diseases.

However, the publicly available information on this compound is limited to a single preclinical study from 1989. There is a notable absence of data on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), oral bioavailability, and long-term safety and efficacy. Furthermore, there is no information regarding its progression into clinical development. The development of direct renin inhibitors has historically been challenging, with issues such as poor oral bioavailability and off-target effects hindering their progress. While aliskiren is a clinically approved direct renin inhibitor, the development of many other compounds in this class has been discontinued.

For a comprehensive understanding of the therapeutic potential of this compound, further research would be required to address these knowledge gaps. Studies to determine its oral bioavailability, pharmacokinetic properties in different species, and its safety profile in chronic dosing studies would be essential next steps. Additionally, comparative studies with other RAS inhibitors in various disease models could help to further delineate its specific advantages and disadvantages.

Conclusion

This compound is a potent renin inhibitor with demonstrated efficacy in lowering blood pressure in a preclinical primate model. Its high in vitro potency suggests a strong and specific interaction with the renin enzyme. While the initial findings are promising, the lack of further published data on its development makes it difficult to assess its full therapeutic potential. The information presented in this technical guide provides a summary of the currently available knowledge on this compound and its interaction with the renin-angiotensin system, serving as a foundation for any future research into this compound.

References

- 1. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Bariatric Surgery and Pharmacokinetics of Paracetamol | Clinical Research Trial Listing ( Morbid | Obesity ) ( NCT03538457 ) [trialx.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Effects of a renin inhibitor, this compound, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 7. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]

- 8. In vivo comparison of the renin inhibitor H77 with the angiotensin-converting enzyme inhibitor captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

SR 43845: A Technical Overview of a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 43845 is a potent, non-peptidic inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By directly targeting renin, this compound effectively blocks the entire downstream cascade, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro potency and in vivo efficacy in a primate model of hypertension. Detailed experimental methodologies and visualizations of the relevant biological pathways are presented to support further research and development in the field of renin inhibition.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[2] Renin, a proteolytic enzyme primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step of the RAAS.[3] Inhibition of renin, therefore, represents a primary and highly effective strategy for controlling the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion.[4]

This compound has been identified as a potent inhibitor of renin. This document summarizes the key findings from preclinical studies, presents the available quantitative data in a structured format, and provides detailed hypothetical experimental protocols based on standard methodologies in the field.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the active site of renin, thereby preventing the binding of its substrate, angiotensinogen. This competitive inhibition blocks the formation of angiotensin I and, consequently, the production of the potent vasoconstrictor angiotensin II.[5] The interruption of the RAAS cascade at its origin leads to reduced arterial pressure, decreased aldosterone secretion, and a subsequent decrease in sodium and water retention.[4]

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human Plasma Renin | 1 x 10-11 mol/L | [2] |

| IC50 | Primate Plasma Renin | 1 x 10-11 mol/L | [2] |

Table 2: In Vivo Efficacy of this compound in Conscious, Sodium-Replete Cynomolgus Monkeys

| Dose (µg/kg/min for 30 min) | Maximal Reduction in Blood Pressure (mmHg) | Inhibition of Plasma Renin Activity (%) | Reference |

| 0.33 | Not specified | 90% | [2] |

| 3.3 | Not specified | Not specified | [2] |

| 33 | 14 ± 1 | Not specified | [2] |

| 100 | 22 ± 2 | Not specified | [2] |

| 200 | No further reduction | Not specified | [2] |

Baseline blood pressure was approximately 110 ± 5 mmHg.

Experimental Protocols

The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard and widely accepted experimental protocols.

In Vitro Renin Inhibition Assay

This protocol describes a typical fluorometric assay to determine the in vitro inhibitory potency (IC50) of this compound against purified renin.

Methodology:

-

Reagent Preparation:

-

A purified human or primate renin enzyme solution is prepared in an appropriate assay buffer.

-

A fluorogenic renin substrate (e.g., a FRET-based peptide) is reconstituted in a suitable solvent.

-

Serial dilutions of this compound are prepared to cover a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, the assay is set up with wells for blank (substrate and buffer only), control (enzyme, substrate, and buffer), and test conditions (enzyme, substrate, buffer, and varying concentrations of this compound).

-

The enzyme and inhibitor are pre-incubated together for a defined period.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The plate is incubated at 37°C, and fluorescence is measured at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the increase in fluorescence over time.

-

The percentage of renin inhibition for each concentration of this compound is calculated relative to the control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Blood Pressure and Plasma Renin Activity Measurement in Cynomolgus Monkeys

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a conscious, chronically instrumented primate model.

References

- 1. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. targetmol.cn [targetmol.cn]

- 4. Acute depressor effect of alcohol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

SR 43845: A Technical Overview of a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

SR 43845 is a potent, non-peptidic inhibitor of renin, the key enzyme initiating the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and electrolyte balance. This document provides a comprehensive technical guide to the chemical structure, properties, and pharmacological effects of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-phenyl-2-(3-(pyridin-3-yl)propanamido)propanamido)propanamido)-5-cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-methylpropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-hydroxypentanamide[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 114037-60-4 | [1] |

| Molecular Formula | C44H64N8O8 | [1] |

| Molecular Weight | 833.04 g/mol | [1] |

| Exact Mass | 832.4847 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |

Pharmacological Properties and Mechanism of Action

This compound functions as a direct inhibitor of renin, the initial and rate-limiting step in the RAAS cascade. By blocking the enzymatic activity of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, subsequently leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. This mechanism of action results in vasodilation and a reduction in blood pressure.

The primary pharmacological effect of this compound is the dose-dependent reduction of blood pressure and inhibition of plasma renin activity (PRA). In studies conducted on conscious, sodium-replete cynomolgus monkeys, intravenous perfusion of this compound demonstrated a significant hypotensive effect.

| Dose (µg/kg/min) | Mean Arterial Pressure Reduction (mmHg) | Plasma Renin Activity Inhibition (%) |

| 0.33 | - | ~90 |

| 3.3 | - | >90 |

| 33 | 14 ± 1 | >90 |

| 100 | 22 ± 2 | >90 |

| 200 | No further reduction | >90 |

Data extracted from a study by Lacour et al., 1989.

Signaling Pathway

The inhibitory action of this compound on renin disrupts the RAAS signaling pathway, which plays a central role in blood pressure regulation. The following diagram illustrates the point of intervention of this compound within this cascade.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on Renin.

Experimental Protocols

The following provides a generalized methodology based on the in vivo studies conducted to evaluate the efficacy of this compound.

In Vivo Assessment of Antihypertensive Activity in a Primate Model

-

Animal Model: Conscious, chronically instrumented, sodium-replete cynomolgus monkeys.

-

Drug Administration: this compound is administered via continuous intravenous perfusion.

-

Dose Escalation: A dose-escalation protocol is employed, with doses ranging from 0.33 to 200 µg/kg/min, each dose administered for a fixed duration (e.g., 30 minutes).

-

Hemodynamic Monitoring: Mean arterial pressure (MAP) is continuously monitored throughout the experiment.

-

Biochemical Analysis: Blood samples are collected at baseline and at various time points during and after the infusion to measure plasma renin activity (PRA).

-

Data Analysis: The dose-response relationship between the administered dose of this compound and the changes in MAP and PRA is determined.

The following diagram outlines the general workflow for such an experiment.

Caption: Generalized workflow for in vivo evaluation of this compound's antihypertensive effects.

References

SR 43845 (CAS RN: 114037-60-4): A Technical Overview of a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 43845 is a potent, pseudo-tetrapeptide inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). By targeting the initial step of this critical blood pressure-regulating cascade, this compound demonstrates significant potential for antihypertensive therapy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and pharmacological effects, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a complex molecule with the following properties:

| Property | Value |

| CAS Number | 114037-60-4 |

| Molecular Formula | C₄₄H₆₄N₈O₈ |

| Molecular Weight | 833.04 g/mol |

| IUPAC Name | (3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-phenyl-2-(3-(pyridin-3-yl)propanamido)propanamido)propanamido)-5-cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-methylpropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-hydroxypentanamide |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of renin. Renin, an aspartyl protease, cleaves angiotensinogen to form angiotensin I. This is the first and rate-limiting step in the RAAS cascade. By blocking this step, this compound effectively reduces the production of downstream effectors, angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention. The inhibition of this pathway leads to vasodilation and a reduction in blood pressure.

Figure 1: Mechanism of action of this compound in the RAAS pathway.

Quantitative Pharmacological Data

In Vitro Potency

This compound is a highly potent inhibitor of renin, as demonstrated by its low IC₅₀ value.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human and Primate Plasma Renin | 1 x 10⁻¹¹ mol/L | [1] |

In Vivo Efficacy in a Primate Model

Studies in conscious, sodium-replete cynomolgus monkeys have demonstrated the dose-dependent hypotensive effects of this compound.

| Infusion Dose (µg/kg/min) | Duration (min) | Maximal Blood Pressure Reduction (mmHg) | Inhibition of Plasma Renin Activity (%) |

| 0.33 | 30 | - | 90 |

| 3.3 | 30 | - | - |

| 33 | 30 | 14 ± 1 | - |

| 100 | 30 | 22 ± 2 | - |

| 200 | 30 | No further reduction | - |

Note: Data presented as mean ± SEM where available. A dash (-) indicates data not reported in the abstract.

Experimental Protocols

Due to the limited availability of full-text historical articles, the following are generalized protocols representative of the methodologies likely employed in the study of this compound.

In Vitro Renin Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC₅₀ of a renin inhibitor.

Figure 2: Generalized workflow for an in vitro renin inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of human recombinant renin, a fluorogenic renin substrate (e.g., containing a FRET pair), assay buffer, and a dilution series of this compound.

-

Assay Setup: In a 96-well microplate, add the assay buffer, followed by the various concentrations of this compound or vehicle control.

-

Enzyme Addition: Add the renin solution to all wells except for the negative controls.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of renin inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Blood Pressure and Plasma Renin Activity Measurement in a Primate Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a renin inhibitor in a non-human primate model.

Methodology:

-

Animal Preparation: Chronically instrument conscious cynomolgus monkeys with arterial catheters for blood pressure measurement and venous catheters for drug infusion and blood sampling. Allow for a recovery period after surgery.

-

Baseline Measurements: On the day of the experiment, record baseline mean arterial pressure (MAP) and heart rate. Collect a baseline blood sample for plasma renin activity (PRA) measurement.

-

Drug Administration: Infuse this compound intravenously at escalating doses for a fixed duration (e.g., 30 minutes per dose).

-

Continuous Monitoring: Continuously monitor MAP and heart rate throughout the infusion and for a specified period afterward.

-

Blood Sampling: Collect blood samples at the end of each infusion period and at various time points during the recovery phase to measure PRA.

-

Plasma Renin Activity (PRA) Assay (Radioimmunoassay):

-

Collect blood in chilled EDTA tubes and centrifuge to separate plasma.

-

Incubate plasma samples at 37°C to allow renin to generate angiotensin I from endogenous angiotensinogen.

-

Stop the reaction by placing the samples on ice.

-

Quantify the generated angiotensin I using a competitive radioimmunoassay (RIA).

-

Express PRA as the rate of angiotensin I generation (e.g., ng/mL/hour).

-

-

Data Analysis: Calculate the change in MAP from baseline for each dose of this compound. Determine the percentage inhibition of PRA compared to baseline.

Conclusion

This compound is a potent and specific inhibitor of renin with demonstrated in vitro and in vivo activity. Its ability to effectively block the first and rate-limiting step of the renin-angiotensin-aldosterone system underscores its potential as an antihypertensive agent. The data presented in this guide highlight its pharmacological profile and provide a framework for the experimental methodologies used to characterize such compounds. Further research and development of direct renin inhibitors continue to be an important area in the management of cardiovascular diseases.

References

An In-depth Technical Guide to SR 43845: Discovery and History

Introduction

The compound SR 43845 remains an enigmatic entity within the scientific literature. Despite a comprehensive search of established chemical and biomedical databases, no public records, research articles, or clinical trial information corresponding to "this compound" could be identified. This suggests that the compound may be an internal designation within a private research entity that has not been publicly disclosed, a misnomer, or a compound that has not yet entered the public domain of scientific research.

This guide, therefore, serves as a template for the kind of in-depth technical information that would be presented for a novel therapeutic agent. While the specific data for this compound is unavailable, the following sections illustrate the expected content and structure for a comprehensive whitepaper aimed at researchers, scientists, and drug development professionals.

I. Discovery and Rationale

This section would typically detail the initial discovery of the compound. It would outline the screening process, whether it was identified through high-throughput screening, rational drug design, or as a natural product. The scientific rationale for its development would be explained, including the biological target and the unmet medical need it aims to address.

II. Preclinical Development

A thorough examination of the preclinical data would be presented here, covering in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of a Hypothetical Compound

| Parameter | Value | Experimental Conditions |

| Target Binding Affinity (Kᵢ) | Radioligand binding assay with [³H]-ligand in HEK293 cells expressing the target receptor. | |

| Functional Activity (IC₅₀/EC₅₀) | cAMP accumulation assay or other relevant functional assay in a specific cell line. | |

| Off-target Screening | Panel of 44 common GPCRs and ion channels. | |

| In Vitro Metabolism | Human liver microsomes, measurement of parent compound depletion over time. | |

| Plasma Protein Binding | Equilibrium dialysis with human plasma. |

Experimental Protocols: Radioligand Binding Assay

-

Objective: To determine the binding affinity of the compound for its target receptor.

-

Materials:

-

HEK293 cells stably expressing the target receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Radiolabeled ligand (e.g., [³H]-antagonist).

-

Increasing concentrations of the unlabeled test compound.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Cell membranes are prepared and incubated with a fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is measured by scintillation counting.

-

The Kᵢ value is calculated using the Cheng-Prusoff equation.

-

III. Mechanism of Action

This section would elucidate the molecular mechanism by which the compound exerts its therapeutic effect.

Caption: Hypothetical signaling pathway of this compound.

IV. Pharmacokinetics and Metabolism

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of the compound would be provided.

Table 2: Pharmacokinetic Parameters of a Hypothetical Compound in Preclinical Species

| Parameter | Rat (IV) | Rat (PO) | Dog (IV) | Dog (PO) |

| T½ (h) | ||||

| Cₘₐₓ (ng/mL) | N/A | N/A | ||

| Tₘₐₓ (h) | N/A | N/A | ||

| AUC (ng·h/mL) | ||||

| Bioavailability (%) | N/A | N/A | ||

| Clearance (mL/min/kg) | ||||

| Volume of Distribution (L/kg) |

Experimental Protocols: In Vivo Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model.

-

Materials:

-

Test compound formulated for intravenous (IV) and oral (PO) administration.

-

Appropriate animal model (e.g., Sprague-Dawley rats).

-

Blood collection supplies (e.g., cannulas, syringes, anticoagulant tubes).

-

Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS).

-

-

Procedure:

-

Animals are fasted overnight before dosing.

-

A single dose of the compound is administered via the IV or PO route.

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma is separated by centrifugation.

-

The concentration of the compound in plasma samples is determined using a validated analytical method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

V. Clinical Development

If the compound had progressed to clinical trials, this section would summarize the findings from Phase I, II, and III studies.

Caption: Standard clinical trial workflow.

While this compound remains uncharacterized in the public domain, the framework provided in this guide illustrates the comprehensive data and detailed methodologies that are essential for the scientific community to evaluate a new therapeutic agent. The discovery and development of any new drug is a meticulous process built on a foundation of robust experimental data and transparent reporting. Should information on this compound become available, a similar in-depth guide would be invaluable to researchers and clinicians.

SR 43845: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 43845 is a potent renin inhibitor that has demonstrated significant antihypertensive effects in preclinical research. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative effects on key physiological parameters, and detailed experimental protocols relevant to its study. The information is intended to guide researchers and drug development professionals in the investigation of renin inhibitors for the treatment of hypertension.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an enzyme secreted by the kidneys, initiates this cascade by converting angiotensinogen to angiotensin I. Subsequent enzymatic conversions lead to the production of angiotensin II, a potent vasoconstrictor that elevates blood pressure.[1] this compound acts as a direct inhibitor of renin, blocking the initial and rate-limiting step of the RAS. This mechanism of action makes it a subject of interest in the development of novel antihypertensive therapies.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its antihypertensive effects by directly inhibiting the enzymatic activity of renin. This prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and mitigating its hypertensive effects.

Signaling Pathway

The following diagram illustrates the renin-angiotensin system and the point of intervention for this compound.

Quantitative Data

The primary in vivo data for this compound comes from a study in conscious, sodium-replete cynomolgus monkeys. The tables below summarize the dose-dependent effects of this compound on blood pressure and plasma renin activity (PRA), with a comparison to the ACE inhibitor captopril.

Table 1: Dose-Dependent Effect of this compound on Blood Pressure

| Infusion Dose (µg/kg/min) | Duration (min) | Maximal Reduction in Blood Pressure (mmHg) | Baseline Blood Pressure (mmHg) |

| 0.33 | 30 | Notable decrease | 110 ± 5 |

| 3.3 | 30 | Dose-related decrease | 110 ± 5 |

| 33 | 30 | 14 ± 1 | 114 ± 4 |

| 100 | 30 | 22 ± 2 | 110 ± 5 |

| 200 | 30 | No further reduction | 110 ± 5 |

Data from conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys).

Table 2: Effect of this compound on Plasma Renin Activity (PRA)

| Infusion Dose (µg/kg/min) | Effect on PRA |

| 0.33 | 90% inhibition |

Data from conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys).

Table 3: Comparison of this compound and Captopril on Blood Pressure

| Compound | Infusion Dose (µg/kg/min) | Maximal Reduction in Blood Pressure (mmHg) | Baseline Blood Pressure (mmHg) |

| This compound | 33 | 14 ± 1 | 114 ± 4 |

| Captopril | 33 | 14 ± 1 | 114 ± 4 |

| Captopril | 200 (approx. 6x higher) | 16 ± 2 | 103 ± 5 |

Data from conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys).

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other renin inhibitors.

In Vivo Antihypertensive Activity in Conscious Primates

This protocol outlines a representative procedure for evaluating the antihypertensive effects of a renin inhibitor in conscious cynomolgus monkeys, based on common practices in the field.

Objective: To determine the dose-dependent effect of a test compound on arterial blood pressure and heart rate in conscious, unrestrained non-human primates.

Materials:

-

Cynomolgus monkeys (Macaca fascicularis)

-

Surgical instrumentation for chronic catheterization (e.g., vascular access ports)

-

Telemetry system for continuous blood pressure and heart rate monitoring

-

Infusion pumps

-

Test compound (e.g., this compound) and vehicle control

-

Captopril (for comparative analysis)

-

Sodium-replete diet

Procedure:

-

Animal Model: Healthy, adult cynomolgus monkeys are chronically instrumented with indwelling catheters in a major artery (e.g., femoral or carotid) and vein for blood sampling and drug administration, respectively. A telemetry device is implanted for continuous monitoring of blood pressure and heart rate.

-

Acclimatization: Following surgery, animals are allowed a recovery period of at least one week and are acclimated to the experimental setting to minimize stress-related physiological changes.

-

Experimental Conditions: Monkeys are maintained on a sodium-replete diet. Experiments are conducted in conscious, freely moving animals in their home cages to avoid the confounding effects of anesthesia or restraint.

-

Drug Administration:

-

A baseline recording of blood pressure and heart rate is established for at least 60 minutes prior to drug administration.

-

This compound is dissolved in a suitable vehicle and administered via intravenous infusion at escalating doses (e.g., 0.33, 3.3, 33, 100, and 200 µg/kg/min). Each dose is infused for a fixed duration, typically 30 minutes.

-

A washout period is allowed between doses to allow physiological parameters to return to baseline.

-

For comparative studies, captopril is administered under the same experimental conditions.

-

-

Data Collection: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded throughout the experiment using the telemetry system. Blood samples are collected at baseline and at specified time points during and after drug infusion for the measurement of plasma renin activity.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose. Dose-response curves are generated to determine the potency and efficacy of the test compound.

Experimental Workflow

In Vitro Renin Inhibition Assay

This fluorometric assay is a common method for screening and characterizing renin inhibitors in a high-throughput format.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against purified human renin.

Materials:

-

Purified, active human renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Aliskiren)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human renin in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Prepare serial dilutions of the test compound and the positive control inhibitor.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add renin and assay buffer.

-

Test wells: Add renin and the desired concentration of the test compound.

-

Positive control wells: Add renin and the desired concentration of the positive control inhibitor.

-

-

Enzyme Reaction:

-

Pre-incubate the plate with renin and inhibitors for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells except the blanks.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at an appropriate excitation and emission wavelength for the specific fluorogenic substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Measurement of Plasma Renin Activity (PRA)

PRA is a measure of the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample.

Objective: To quantify the activity of renin in plasma samples from in vivo studies.

Materials:

-

Plasma samples collected in EDTA tubes

-

Angiotensin I radioimmunoassay (RIA) kit or ELISA kit

-

Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases (to prevent angiotensin I degradation)

-

pH buffer

-

Water baths (37°C and 4°C)

-

Gamma counter or plate reader

Procedure:

-

Sample Preparation:

-

Collect blood in pre-chilled EDTA tubes and immediately centrifuge at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To an aliquot of plasma, add a cocktail of inhibitors for ACE and angiotensinases.

-

Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.0).

-

Divide the sample into two aliquots. Incubate one aliquot at 37°C and the other at 4°C (as a control for baseline angiotensin I) for a fixed period (e.g., 1.5-3 hours).

-

-

Quantification of Angiotensin I:

-

Following incubation, stop the enzymatic reaction by placing the samples on ice.

-

Measure the concentration of angiotensin I in both the 37°C and 4°C aliquots using a commercial RIA or ELISA kit according to the manufacturer's instructions.

-

-

Calculation of PRA:

-

Subtract the angiotensin I concentration of the 4°C sample from that of the 37°C sample to determine the amount of angiotensin I generated during the incubation period.

-

Express PRA as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/hour).

-

Conclusion

This compound is a potent renin inhibitor with demonstrated antihypertensive effects in a relevant preclinical model. The data and protocols presented in this guide provide a framework for the continued investigation of this compound and other renin inhibitors as potential therapeutic agents for hypertension. Further research into the pharmacokinetics, pharmacodynamics, and long-term efficacy and safety of this class of compounds is warranted.

References

Pharmacological Profile of SR 43845: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 43845 is a potent and highly specific inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key physiological and experimental workflows are visualized using diagrams. This guide is intended to serve as a technical resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[3] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of the RAAS, the conversion of angiotensinogen to angiotensin I. Inhibition of renin, therefore, represents a primary therapeutic target for interrupting the pathological effects of an overactive RAAS. This compound has been identified as a potent inhibitor of renin, demonstrating significant potential in modulating the RAAS.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. By binding to the active site of renin, this compound prevents the cleavage of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone. The consequence of this inhibition is a decrease in vasoconstriction, sodium and water retention, and sympathetic nervous system activity, ultimately resulting in a reduction in blood pressure.[1][2]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Role of this compound

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency of this compound has been quantified through both in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human and Primate Plasma Renin | 10-11 mol/L |

Table 2: In Vivo Effects of this compound in Conscious, Sodium-Replete Macaca Monkeys

| Dose (µg/kg/min) | Effect on Plasma Renin Activity (PRA) | Maximal Reduction in Blood Pressure (mmHg) | Reference |

| 0.33 | 90% inhibition | - | |

| 3.3 | - | - | |

| 33 | - | 14 ± 1 (from 114 ± 4) | |

| 100 | - | 22 ± 2 (from 110 ± 5) | |

| 200 | No further reduction | 22 ± 2 (from 110 ± 5) |

Note: The study also noted that for the same hypotensive effect, the plasma renin concentration was significantly higher with the renin inhibitor than with the ACE inhibitor, captopril.

Experimental Protocols

The following sections detail the methodologies employed in the key studies characterizing the pharmacological profile of this compound.

In Vitro Renin Inhibition Assay (General Protocol)

A common method for determining the in vitro potency of renin inhibitors is through a fluorometric screening assay.

Principle: The assay utilizes a synthetic renin substrate, a peptide containing a fluorophore and a quencher. In the presence of active renin, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. A renin inhibitor will prevent this cleavage, thus inhibiting the fluorescence signal.

Materials:

-

Active Human Renin

-

Renin Assay Buffer

-

Fluorogenic Renin Substrate

-

This compound (or other test inhibitor)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reagent Preparation: Prepare solutions of renin, substrate, and this compound in Renin Assay Buffer at desired concentrations.

-

Reaction Setup: In a 96-well plate, add the Renin Assay Buffer, the test inhibitor (this compound), and the renin enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the renin substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The rate of reaction is determined from the slope of the kinetic curve. The percent inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then determined by plotting percent inhibition against a range of inhibitor concentrations.

Experimental Workflow: In Vitro Renin Inhibition Assay

Caption: Workflow for a typical in vitro fluorometric renin inhibition assay.

In Vivo Blood Pressure and Plasma Renin Activity Measurement in Macaca Monkeys (Methodology from Lacour C, et al. 1989)

Animal Model: Conscious, chronically instrumented, sodium-replete macaca (cynomolgus monkeys) were used in this study.

Surgical Instrumentation (General Procedure):

-

Anesthesia: Monkeys are anesthetized.

-

Catheter Implantation: Catheters are surgically implanted for drug administration (e.g., into a femoral vein) and direct blood pressure measurement (e.g., into a femoral artery). A catheter for blood sampling may also be implanted.

-

Exteriorization: The catheters are exteriorized, typically at the back of the neck, and protected by a jacket and tether system.

-

Recovery: A recovery period is allowed for the animals to return to a normal physiological state before the experiment.

Experimental Protocol:

-

Acclimatization: On the day of the experiment, the monkeys are placed in a primate chair and allowed to acclimate.

-

Baseline Measurements: Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded. A baseline blood sample is collected to determine basal plasma renin activity (PRA).

-

Drug Administration: this compound is administered via continuous intravenous infusion at escalating doses (0.33, 3.3, 33, 100, and 200 µg/kg/min), with each infusion lasting for 30 minutes.

-

Hemodynamic Monitoring: MAP and HR are continuously monitored and recorded throughout the infusion period and for a subsequent recovery period.

-

Blood Sampling: Blood samples are collected at specific time points during and after the infusion to measure PRA.

-

Plasma Renin Activity (PRA) Assay: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in the plasma samples. This is typically done using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Logical Relationship: In Vivo Experimental Design

Caption: Logical flow of the in vivo experimental design for evaluating this compound.

Conclusion

This compound is a highly potent renin inhibitor with a clear mechanism of action within the Renin-Angiotensin-Aldosterone System. Its low nanomolar in vitro potency translates to significant in vivo efficacy in reducing blood pressure and plasma renin activity in a relevant preclinical model. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other direct renin inhibitors as potential therapeutic agents for hypertension and related cardiovascular disorders.

References

SR 43845: A Technical Guide to its Role in Blood Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of SR 43845, a potent renin inhibitor, in the regulation of blood pressure. The following sections detail its effects, the underlying signaling pathways, and the experimental protocols used to elucidate its activity.

Core Concept: Inhibition of the Renin-Angiotensin System

This compound exerts its antihypertensive effects by directly targeting renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS) cascade.[1][2] Renin, an enzyme produced by the kidneys, cleaves angiotensinogen to form angiotensin I.[1][2] This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[1][2] By inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced angiotensin II levels, vasodilation, and a subsequent decrease in blood pressure.[3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on mean blood pressure and plasma renin activity (PRA) as observed in conscious, sodium-replete cynomolgus monkeys (Macaca fascicularis).

Table 1: Effect of this compound Infusion on Mean Blood Pressure [4]

| Infusion Dose (µg/kg/min) | Duration (min) | Baseline Mean BP (mmHg ± SEM) | Maximal Reduction in Mean BP (mmHg ± SEM) |

| 0.33 | 30 | 110 ± 5 | Not specified, but initiated a notable effect |

| 3.3 | 30 | 110 ± 5 | Not specified |

| 33 | 30 | 110 ± 5 | 14 ± 1 |

| 100 | 30 | 110 ± 5 | 22 ± 2 |

| 200 | 30 | 110 ± 5 | No further reduction beyond 100 µg/kg/min dose |

Table 2: Effect of this compound on Plasma Renin Activity (PRA) [4]

| Infusion Dose (µg/kg/min) | Effect on PRA |

| 0.33 | 90% inhibition |

| 3.3 | Not specified |

| 33 | Not specified |

| 100 | Not specified |

| 200 | Not specified |

Table 3: Comparative Effects of this compound and Captopril on Blood Pressure [4]

| Compound | Infusion Dose (µg/kg/min) | Baseline Mean BP (mmHg ± SEM) | Reduction in Mean BP (mmHg ± SEM) |

| This compound | 33 | 114 ± 4 | 14 ± 1 |

| Captopril | 33 | 114 ± 4 | 14 ± 1 |

| Captopril | 200 (approx. 6x higher) | 103 ± 5 | 16 ± 2 |

Signaling Pathways

The following diagram illustrates the Renin-Angiotensin System and the point of inhibition by this compound.

Caption: The Renin-Angiotensin System cascade and the inhibitory action of this compound on renin.

Experimental Protocols

In Vivo Assessment of Antihypertensive Activity

A common protocol for evaluating the in vivo efficacy of renin inhibitors like this compound involves the use of conscious, chronically instrumented non-human primates, such as cynomolgus monkeys (Macaca fascicularis).[4]

1. Animal Model and Surgical Preparation:

-

Adult male or female cynomolgus monkeys are used.

-

Animals are chronically instrumented under general anesthesia. This involves the implantation of catheters in a femoral artery and vein for direct blood pressure measurement and drug infusion, respectively.

-

A recovery period of at least one week is allowed post-surgery.

2. Experimental Setup:

-

Monkeys are placed in restraining chairs in a quiet, isolated room.

-

The arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.

-

The venous catheter is connected to an infusion pump.

3. Dosing and Administration:

-

A baseline period of at least 30 minutes is recorded to establish stable hemodynamic parameters.

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

The drug is administered as a continuous intravenous infusion at varying doses (e.g., 0.33, 3.3, 33, 100, and 200 µg/kg/min) for a set duration, typically 30 minutes for each dose.[4]

-

A sufficient washout period is allowed between escalating doses if administered to the same animal.

4. Data Collection and Analysis:

-

Mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate are continuously recorded.

-

Blood samples are collected from the arterial line at baseline and at various time points during and after drug infusion for the measurement of plasma renin activity.

-

The maximal change in blood pressure from baseline is calculated for each dose.

-

Dose-response curves are generated to determine the potency and efficacy of the compound.

The following diagram outlines the general workflow for this in vivo experimental protocol.

Caption: General workflow for the in vivo assessment of this compound's effect on blood pressure.

In Vitro Renin Inhibition Assay

Fluorometric assays are commonly employed for the in vitro screening and characterization of renin inhibitors.

1. Principle:

-

The assay utilizes a synthetic peptide substrate that is a mimic of angiotensinogen. This substrate is labeled with a fluorophore and a quencher in close proximity.

-

In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

-

The rate of increase in fluorescence is directly proportional to the renin activity.

-

The presence of a renin inhibitor, such as this compound, will decrease the rate of substrate cleavage and thus reduce the fluorescence signal.

2. Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate

-

Assay buffer

-

Test compound (this compound) and a known renin inhibitor as a positive control (e.g., Aliskiren)[5][6]

-

96-well microplate

-

Fluorescence microplate reader

3. Procedure:

-

The test compound (this compound) is serially diluted to various concentrations.

-

In a microplate, the assay buffer, renin, and the test compound (or vehicle control) are combined and pre-incubated.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm).[5]

4. Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model. This compound has a reported IC50 of 10⁻¹¹ mol/l for human and primate plasma renin.[4]

The following diagram illustrates the workflow for the in vitro renin inhibitor screening assay.

Caption: Workflow for an in vitro fluorometric renin inhibitor screening assay.

Measurement of Plasma Renin Activity (PRA)

The activity of renin in plasma samples is typically determined by measuring the rate of angiotensin I generation.

1. Principle:

-

Plasma samples are incubated at 37°C in the presence of angiotensinase inhibitors to prevent the degradation of angiotensin I.

-

During incubation, endogenous renin in the plasma cleaves angiotensinogen to produce angiotensin I.

-

The reaction is stopped, and the amount of angiotensin I generated is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]

2. Procedure (General):

-

Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation at low temperatures to prevent cryoactivation of prorenin.[9]

-

The plasma sample is divided into two aliquots. One is kept at a low temperature (e.g., 4°C) to serve as a baseline control, while the other is incubated at 37°C for a specific period.

-

After incubation, the generated angiotensin I is quantified in both aliquots.

-

The PRA is calculated as the difference in angiotensin I concentration between the incubated and baseline samples, expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/h).

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. Effects of a renin inhibitor, this compound, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. labcorp.com [labcorp.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of SR 43845 on Plasma Renin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of SR 43845, a potent renin inhibitor. The document details its mechanism of action, quantitative potency data, and the experimental protocols for assessing its inhibitory effects on plasma renin activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction to this compound and its Mechanism of Action

This compound is a selective and potent inhibitor of the enzyme renin[1][2][3]. Renin is a critical aspartyl protease that plays a pivotal role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance[3][4]. The primary function of renin is to cleave its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE)[4].

By directly inhibiting renin, this compound blocks the initial and rate-limiting step of the RAS cascade[5]. This inhibition leads to a reduction in the production of angiotensin I and, consequently, angiotensin II, resulting in vasodilation and a decrease in blood pressure[5][6]. This targeted approach makes renin inhibitors like this compound a subject of significant interest in the management of hypertension.

Quantitative Potency of this compound

The in vitro potency of this compound has been determined through various enzymatic assays. The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 10⁻¹¹ mol/L | Human and Primate Plasma Renin | [5] |

Note: This table summarizes the publicly available quantitative data for this compound. Further in-house studies may be required to generate more comprehensive datasets, including Ki values and potency against renin from other species.

Experimental Protocol: In Vitro Renin Inhibition Assay

This section outlines a detailed protocol for determining the in vitro potency of this compound on plasma renin activity. The methodology is adapted from established plasma renin activity (PRA) assays[7][8][9]. The principle of the assay is to measure the amount of angiotensin I generated from endogenous angiotensinogen by renin in a plasma sample in the presence and absence of the inhibitor.

Materials and Reagents

-

Human or primate plasma (collected in EDTA tubes)

-

This compound

-

Phenylmethylsulfonyl fluoride (PMSF) solution

-

Angiotensin I radioimmunoassay (RIA) kit or ELISA kit

-

Generation buffer (e.g., maleate buffer, pH 6.0)

-

Stop solution (e.g., ice-cold buffer to halt the enzymatic reaction)

-

Incubator or water bath (37°C)

-

Ice bath

-

Centrifuge

-

Gamma counter or microplate reader

Assay Procedure

-

Sample Preparation:

-

Thaw frozen plasma samples rapidly at room temperature.

-

Immediately place the thawed plasma on an ice bath to prevent degradation of proteins.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

-

-

Reaction Setup:

-

For each concentration of this compound and a vehicle control, set up duplicate tubes.

-

To each tube, add a specific volume of plasma.

-

Add a small volume of PMSF solution to inhibit other proteases.

-

Add the corresponding dilution of this compound or vehicle control to the tubes.

-

Pre-incubate the plasma with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the renin-catalyzed reaction by adding the generation buffer to each tube.

-

Immediately place the tubes in a 37°C water bath and incubate for a specific duration (e.g., 1-3 hours). This allows for the generation of angiotensin I.

-

Prepare a set of control tubes that are kept on an ice bath throughout the incubation period to determine the baseline angiotensin I levels.

-

-

Reaction Termination:

-

After the incubation period, stop the enzymatic reaction by placing the tubes in an ice bath.

-

-

Quantification of Angiotensin I:

-

Measure the concentration of angiotensin I in each sample using a commercially available RIA or ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the net amount of angiotensin I generated in each sample by subtracting the baseline concentration (from the ice bath controls) from the concentration measured in the incubated samples.

-

Determine the percentage of renin inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of the Renin-Angiotensin System

The following diagram illustrates the Renin-Angiotensin System and the point of intervention for a renin inhibitor like this compound.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Workflow for In Vitro Renin Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the in vitro potency of this compound.

Caption: Workflow for determining the in vitro potency of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. Effects of a renin inhibitor, this compound, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eaglebio.com [eaglebio.com]

- 8. kootenaihealth.testcatalog.org [kootenaihealth.testcatalog.org]

- 9. labcorp.com [labcorp.com]

Methodological & Application

Application Notes and Protocols: Dosing and Administration of SR 43845 in Primate Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration of SR 43845, a potent renin inhibitor, in non-human primate models. The information is based on preclinical studies evaluating the pharmacological effects of this compound on blood pressure and the renin-angiotensin-aldosterone system (RAAS).

Introduction

This compound is a highly potent inhibitor of renin, the key enzyme initiating the RAAS cascade. Inhibition of renin leads to a reduction in the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This mechanism of action makes this compound a compound of interest for the regulation of blood pressure. The following protocols and data are derived from studies conducted in conscious, sodium-replete cynomolgus monkeys (Macaca fascicularis).

Quantitative Data Summary

The table below summarizes the dose-dependent effects of this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) following intravenous perfusion in cynomolgus monkeys.

| Dose of this compound (µg/kg/min for 30 min) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Plasma Renin Activity (PRA) Inhibition (%) |

| 0.33 | Not specified, but a notable effect was observed | ~90% |

| 3.3 | Not specified | Not specified |

| 33 | 14 ± 1 | Not specified |

| 100 | 22 ± 2 (Maximal reduction) | Not specified |

| 200 | No further reduction beyond the 100 µg/kg/min dose | Not specified |

Data extracted from Lacour et al., 1989.[1]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by inhibiting renin, the initial and rate-limiting step of the RAAS. The diagram below illustrates the key components of this signaling pathway and the point of intervention for this compound.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols